2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-15-4-5-16(2)21-20(15)24-22(29-21)25(3)14-19(27)23-17-6-8-18(9-7-17)26-10-12-28-13-11-26/h4-9H,10-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHSIJVBPSBKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: Methylation of the benzo[d]thiazole core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Formation of the Acetamide Linkage: The final step involves coupling the benzo[d]thiazole derivative with 4-morpholinophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzo[d]thiazole core, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of benzo[d]thiazole ketones or alcohols.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, warranting further investigation.
Industry
In materials science, the compound could be used in the development of organic semiconductors, dyes, or as a component in light-emitting diodes (LEDs).
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole core could facilitate interactions with nucleic acids or proteins, while the morpholine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Key Structural Differences :
- The benzo[d]thiazole system in the target compound provides increased rigidity and lipophilicity compared to monocyclic thiazoles or pyridines.
- The 4-morpholinophenyl group is a recurring pharmacophore in enzyme inhibitors, suggesting a role in enhancing solubility or target binding .
Activity Insights :
- Morpholine as a Key Group: Morpholino substituents are critical in CD73 and CETP inhibitors, likely enhancing target affinity or pharmacokinetics. The target compound’s morpholinophenyl group may confer similar advantages .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The morpholine group may counterbalance the lipophilicity of the benzo[d]thiazole core, improving aqueous solubility compared to purely aromatic analogs .
- Hydrogen Bonding : The acetamide linker and morpholine oxygen could facilitate hydrogen bonding, as seen in crystal structures of related compounds (e.g., N—H⋯N interactions in ) .
Biological Activity
The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide is a synthetic organic molecule that belongs to the class of benzo[d]thiazole derivatives. This class of compounds is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The unique structural features of this compound suggest potential interactions with various biological targets, including enzymes and receptors.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 437.5 g/mol. The structure includes a benzo[d]thiazole core, which is recognized for its ability to engage in hydrogen bonding and π–π stacking interactions, enhancing its binding affinity to biological targets. The presence of a morpholine ring adds to its pharmacological versatility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzo[d]thiazole core may inhibit enzyme activity by binding to the active site, while the morpholine moiety could facilitate additional interactions that modulate various biological pathways. Such mechanisms are crucial for developing therapeutic agents aimed at treating diseases characterized by dysregulated biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds in this class have shown potential in reducing oxidative stress, which is linked to various neurodegenerative disorders.
- Neuroprotective Effects : Studies on benzimidazole and benzo[d]thiazole derivatives indicate they can protect neuronal cells from damage caused by oxidative stress and inflammation .
- Anti-inflammatory Properties : Many derivatives have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds found that they significantly reduced markers of oxidative stress and inflammation in rat models subjected to ethanol-induced neurodegeneration. The treatment led to improved cognitive function as assessed by behavioral tests .
Enzyme Inhibition Studies
Docking studies have revealed that benzo[d]thiazole derivatives can effectively bind to cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This suggests that compounds like This compound may serve as potential anti-inflammatory agents through COX-2 inhibition .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3a | Neuroprotection | Reduces oxidative stress; modulates inflammatory markers |
| 3b | Anti-inflammatory | Inhibits COX-2; reduces TNF-α levels |
| This compound | Potential neuroprotective and anti-inflammatory effects | Binds to specific enzymes/receptors |
Q & A
Basic: What is the typical synthetic route for 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide?
Answer:
The synthesis involves multi-step organic reactions:
Thiazole Ring Formation : Cyclization of substituted thioamides or thioureas with α-haloketones under basic conditions (e.g., KOH/EtOH) to generate the benzo[d]thiazole core .
Methylamino Functionalization : Alkylation of the thiazole amine using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C .
Acetamide Coupling : Reaction of the intermediate with 4-morpholinophenyl isocyanate or chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
Key Considerations :
- Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by H/C NMR .
- Yield optimization requires controlled temperature and anhydrous conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : H NMR (DMSO-d6) identifies methyl (δ 2.3–2.6 ppm), morpholine (δ 3.6–3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z ~428.2 (calculated) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., IC50 variability)?
Answer:
Contradictions may arise from:
- Assay Conditions : Variations in pH, solvent (DMSO concentration), or cell line sensitivity .
- Compound Stability : Degradation under light or moisture; validate stability via LC-MS before assays .
- Structural Analogues : Compare activity with derivatives (e.g., 4-fluorophenyl vs. morpholinophenyl groups) to identify pharmacophore contributions .
Methodological Fixes : - Use standardized positive controls (e.g., staurosporine for kinase inhibition).
- Perform dose-response curves in triplicate .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
Molecular Docking :
- Target enzymes (e.g., kinases) using AutoDock Vina; prioritize binding poses with lowest ΔG values .
- Key interactions: Thiazole sulfur with catalytic lysine, morpholine oxygen with hinge region .
QSAR Modeling :
- Use descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioavailability .
- Validate models with leave-one-out cross-validation (R² > 0.8) .
Advanced: How to optimize reaction yields for the acetamide coupling step?
Answer:
- Solvent Screening : DCM vs. THF; DCM improves electrophilicity of chloroacetyl intermediates .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation) .
Yield Data (Hypothetical Example) :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, no catalyst | 62 | 92 |
| DCM + DMAP | 85 | 98 |
| THF, no catalyst | 45 | 88 |
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility :
- DMSO: >50 mg/mL (ideal for stock solutions).
- Water: <0.1 mg/mL; requires surfactants (e.g., 0.1% Tween-80) for in vivo studies .
- Stability :
- Store at -20°C in amber vials; degrades by >10% after 48 hours at room temperature (HPLC data) .
Advanced: How to design analogs to improve metabolic stability?
Answer:
- Block Metabolic Hotspots :
- Replace morpholine with tetrahydropyran to reduce CYP3A4-mediated oxidation .
- Introduce electron-withdrawing groups (e.g., -CF3) on the benzo[d]thiazole to slow hydrolysis .
- In Silico Screening : Use ADMET Predictor™ to prioritize analogs with lower clearance rates .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Anticancer Activity : MTT assay on HeLa or MCF-7 cells (48-hour exposure, IC50 calculation) .
- Kinase Inhibition : ADP-Glo™ assay against EGFR or Aurora B .
- Membrane Permeability : Caco-2 monolayer model (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
Advanced: How to address low reproducibility in synthetic batches?
Answer:
- Critical Parameter Analysis :
- Moisture control: Use molecular sieves in DMF .
- Stirring rate: ≥500 rpm for homogeneous mixing .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify optimal reagent ratios .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Silencing/Rescue Experiments : Knockdown target gene via siRNA; rescue phenotype with compound addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
